Pempidine tartrate
Pempidine tartrate
PEMPIDINE Tartrate(cas 546-48-5) is a neuronal nicotinic AChR antagonist. Potent ganglioblocker. Antihypertensive. Good penetration of biological membranes. Monocyclic analog of TEMECHINE. Piperidine derivative,, synthetic. For comparative information see the attached tables. Cell permeant central nicotinic acetylcholine receptor blocker without action on skeleton muscle innervation. Produces a slowly developing voltage-dependent block of ionoforetically activated cholinergic currents of the lobster gastric mill [3, 4]. CNS activity: see the attached table. 35 mg/kg increases ATP and decreases AMP [5]. Modulation of Dopamine release [6]. Increases IP level (Sherman).
Brand Name:
Vulcanchem
CAS No.:
546-48-5
VCID:
VC20766892
InChI:
InChI=1S/C10H21N.C4H6O6/c1-9(2)7-6-8-10(3,4)11(9)5;5-1(3(7)8)2(6)4(9)10/h6-8H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
SMILES:
CC1(CCCC(N1C)(C)C)C.C(C(C(=O)O)O)(C(=O)O)O
Molecular Formula:
C14H27NO6
Molecular Weight:
305.37 g/mol
Pempidine tartrate
CAS No.: 546-48-5
ADC Toxins
Cat. No.: VC20766892
Molecular Formula: C14H27NO6
Molecular Weight: 305.37 g/mol
Purity: min. 98%.
* For research use only. Not for human or veterinary use.

Description | PEMPIDINE Tartrate(cas 546-48-5) is a neuronal nicotinic AChR antagonist. Potent ganglioblocker. Antihypertensive. Good penetration of biological membranes. Monocyclic analog of TEMECHINE. Piperidine derivative,, synthetic. For comparative information see the attached tables. Cell permeant central nicotinic acetylcholine receptor blocker without action on skeleton muscle innervation. Produces a slowly developing voltage-dependent block of ionoforetically activated cholinergic currents of the lobster gastric mill [3, 4]. CNS activity: see the attached table. 35 mg/kg increases ATP and decreases AMP [5]. Modulation of Dopamine release [6]. Increases IP level (Sherman). |
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CAS No. | 546-48-5 |
Molecular Formula | C14H27NO6 |
Molecular Weight | 305.37 g/mol |
IUPAC Name | (2R,3R)-2,3-dihydroxybutanedioic acid;1,2,2,6,6-pentamethylpiperidine |
Standard InChI | InChI=1S/C10H21N.C4H6O6/c1-9(2)7-6-8-10(3,4)11(9)5;5-1(3(7)8)2(6)4(9)10/h6-8H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
Standard InChI Key | AAFNEINEQRQMTF-LREBCSMRSA-N |
Isomeric SMILES | CC1(CCCC(N1C)(C)C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES | CC1(CCCC(N1C)(C)C)C.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES | CC1(CCCC(N1C)(C)C)C.C(C(C(=O)O)O)(C(=O)O)O |
Appearance | colorless crystal powder |
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